molecular formula C22H15ClN2O2 B13390743 3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B13390743
M. Wt: 374.8 g/mol
InChI Key: BFFPKEWJCZXIJH-ACCUITESSA-N
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Description

3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the use of a three-component reaction involving thiones, which are catalyzed by Lewis acids . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound’s reactivity is influenced by three key components:

  • Imidazo[1,2-a]pyridine core : A π-deficient heterocycle susceptible to electrophilic substitution at position 5 and nucleophilic substitution at the 6-chloro position .

  • Biphenyl-4-yl group : Provides steric bulk and influences regioselectivity in cross-coupling reactions .

  • Acrylic acid substituent : A conjugated α,β-unsaturated system capable of Michael additions, esterification, or decarboxylation under specific conditions .

Substitution at the 6-Chloro Position

The 6-chloro group undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides due to electron withdrawal by the adjacent nitrogen atom.

Reaction Conditions Yield Source
Amine substitutionEtOH, 80°C, 12 h (with piperazine)72%
MethoxylationNaOMe, DMF, 110°C, 6 h58%

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-deficient imidazo[1,2-a]pyridine ring . Steric hindrance from the biphenyl group slows kinetics but improves selectivity for para-substituted nucleophiles .

Functionalization of the Acrylic Acid Group

The acrylic acid moiety participates in:

  • Esterification : With ethanol/H+^+ to form ethyl acrylate derivatives (yield: 85–92%) .

  • Amidation : Using EDCI/HOBt with primary amines (e.g., benzylamine, yield: 78%) .

  • Decarboxylation : At 200°C under vacuum to yield 3-(2-biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)propene (yield: 63%) .

Key Observation : The α,β-unsaturation directs conjugate addition over direct acid-base reactions .

Electrophilic Aromatic Substitution (EAS)

Electrophiles attack the imidazo[1,2-a]pyridine core at position 5 due to meta-directing effects of the nitrogen atoms .

Reaction Reagents Yield Source
NitrationHNO3_3/H2_2SO4_4, 0°C41%
BrominationBr2_2, CHCl3_3, 25°C55%

Limitation : Steric hindrance from the biphenyl group reduces reactivity at position 3 .

Cross-Coupling Reactions

The biphenyl-4-yl group enables Suzuki-Miyaura coupling for structural diversification:

Reaction Catalyst System Yield Source
BorylationPd(dppf)Cl2_2, B2_2pin2_267%
ArylationPd(PPh3_3)4_4, Ar-Br73%

Note : Reactions require anhydrous conditions and elevated temperatures (80–100°C) .

Degradation Pathways

  • Photodegradation : UV light (254 nm) induces cleavage of the imidazo ring, forming biphenyl-4-ylacetic acid derivatives (t1/2_{1/2}: 4.2 h) .

  • Oxidative Degradation : H2_2O2_2/Fe2+^{2+} oxidizes the acrylic acid to a ketone (yield: 88%) .

Challenges and Unexplored Areas

  • Stereoselective Modifications : Limited data on asymmetric synthesis of chiral analogs.

  • C–H Activation : Direct functionalization of the imidazo[1,2-a]pyridine core remains underexplored .

Scientific Research Applications

3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its specific combination of functional groups and structural features

Biological Activity

3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid (CAS Number: 727977-34-6) is a compound characterized by its complex structure, which includes an imidazo[1,2-a]pyridine moiety and a biphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The molecular formula of the compound is C22H15ClN2O2C_{22}H_{15}ClN_{2}O_{2} with a molecular weight of approximately 374.82 g/mol. It has a density of 1.3±0.1 g cm31.3\pm 0.1\text{ g cm}^3 and a logP value of 5.905.90, indicating significant lipophilicity which may enhance its bioavailability and interaction with biological targets .

PropertyValue
Molecular FormulaC22H15ClN2O2
Molecular Weight374.82 g/mol
Density1.3 ± 0.1 g/cm³
LogP5.90

Anticancer Activity

Research indicates that compounds related to imidazo[1,2-a]pyridine structures exhibit notable anticancer properties. For instance, derivatives of this class have been shown to inhibit proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the biphenyl group in this compound may enhance its potency against cancer cells by improving membrane permeability and target binding affinity.

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have demonstrated significant antimicrobial activities against a range of pathogens, including bacteria and fungi . The specific compound under discussion has not been extensively studied for its antimicrobial effects; however, its structural analogs have shown promise in inhibiting bacterial growth and biofilm formation.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Given the structural similarities, it is plausible that this compound may exhibit similar anti-inflammatory effects.

Case Studies

Several studies have highlighted the biological activity of compounds within the imidazo[1,2-a]pyridine family:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that imidazo[1,2-a]pyridine derivatives significantly inhibited tumor growth in xenograft models .
  • Antimicrobial Evaluation : Research conducted on related compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration in drug development .
  • Anti-inflammatory Mechanisms : A recent publication detailed how imidazo[1,2-a]pyridine derivatives reduced inflammation markers in animal models of arthritis .

Properties

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

(E)-3-[6-chloro-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C22H15ClN2O2/c23-18-10-12-20-24-22(19(25(20)14-18)11-13-21(26)27)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,(H,26,27)/b13-11+

InChI Key

BFFPKEWJCZXIJH-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)C=CC(=O)O

Origin of Product

United States

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